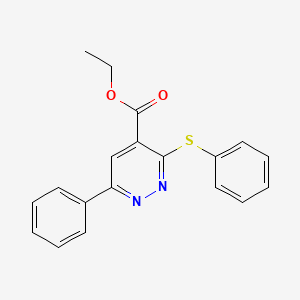

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate” is a derivative of pyridazinone . Pyridazinone is a heterocycle that contains two adjacent nitrogen atoms and has shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives has been well documented in the literature . For instance, 6-Phenyl-3(2H)-pyridazinone can be prepared from 4,5-dihydro-6-phenyl-3(2H)-pyridazinone .Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate has been utilized in the synthesis of various pyrimidine derivatives with potential antimicrobial properties. Farag et al. (2008) discussed its use in synthesizing new pyrido and pyrazolo derivatives, showcasing its role in creating compounds with possible antimicrobial applications (Farag, Kheder, & Mabkhot, 2008).

Structural Analysis and Supramolecular Aggregation

The compound has also been analyzed for its structural properties. Suresh et al. (2007) examined ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, studying its planar structure and the stabilization of its crystal structure through various intermolecular interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

Antibacterial Activity of Derivatives

Gad-Elkareem and El-Adasy (2010) explored the synthesis of various derivatives of Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate and tested their antibacterial activity. Their research highlights the compound's potential in creating effective antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Synthesis of Novel Derivatives

Kheder et al. (2009) reported on the synthesis of new pyrimidine, pyrimido, and thiazolo derivatives using ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate. This research contributes to the understanding of how this compound can be used to create diverse heterocyclic compounds (Kheder, Mabkhot, & Farag, 2009).

Insecticidal and Herbicidal Potential

Research has also explored its use in synthesizing compounds with insecticidal and herbicidal properties. Xu et al. (2008) synthesized derivatives showing potential as herbicides, indicating its utility in agricultural applications (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Mecanismo De Acción

Target of Action

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a derivative of pyridazinone . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that the group present at the c-5 position of 6-aryl-5-substituted pyridazinones determines the platelet aggregation inhibitory activity

Biochemical Pathways

Given that pyridazinone derivatives have been shown to possess antiplatelet activity , it is possible that this compound may affect pathways related to platelet aggregation and blood clotting.

Result of Action

Given that pyridazinone derivatives have been shown to possess antiplatelet activity , it is possible that this compound may inhibit platelet aggregation at the molecular and cellular levels.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 6-phenyl-3-phenylsulfanylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBYMFFTFQCRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1SC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)

methanamine](/img/structure/B2430573.png)

![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)

![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)

![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)